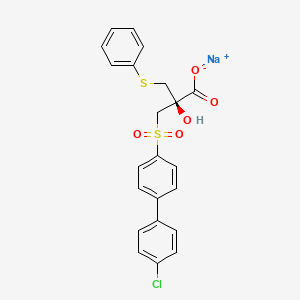

PNU-248686A

Beschreibung

Eigenschaften

CAS-Nummer |

341498-89-3 |

|---|---|

Molekularformel |

C22H18ClNaO5S2 |

Molekulargewicht |

485.0 g/mol |

IUPAC-Name |

sodium (2R)-2-[[4-(4-chlorophenyl)phenyl]sulfonylmethyl]-2-hydroxy-3-phenylsulfanylpropanoate |

InChI |

InChI=1S/C22H19ClO5S2.Na/c23-18-10-6-16(7-11-18)17-8-12-20(13-9-17)30(27,28)15-22(26,21(24)25)14-29-19-4-2-1-3-5-19;/h1-13,26H,14-15H2,(H,24,25);/q;+1/p-1/t22-;/m1./s1 |

InChI-Schlüssel |

LVIOQQOMTNEVKG-VZYDHVRKSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)SC[C@@](CS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)(C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)(C(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PNU-248686A (Duloxetine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-248686A, now widely known as Duloxetetine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action involves the high-affinity binding to and subsequent inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the molecular pharmacology of Duloxetine, including its binding affinity, functional activity, and the downstream signaling pathways it modulates.

Molecular Target and Binding Affinity

Duloxetine exhibits a high affinity for human serotonin and norepinephrine transporters. Its affinity for the dopamine transporter (DAT) is significantly lower. The binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), have been determined in various in vitro studies.

Data Presentation: Binding Affinity and Functional Potency of Duloxetine

| Target | Species | Assay Type | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Human | Radioligand Binding | Ki | 0.8 | [1] |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | Ki | 7.5 | [1] |

| Dopamine Transporter (DAT) | Human | [³H] Dopamine Uptake | Ki | 69.4 ± 2.9 | [2] |

| Serotonin Transporter (SERT) | Rat | [³H]5-HT Uptake | IC50 | 0.53 | [3] |

| Norepinephrine Transporter (NET) | Rat | [³H]NE Uptake | IC50 | 2.1 | [3] |

In addition to in vitro binding assays, in vivo studies using positron emission tomography (PET) have quantified the occupancy of SERT and NET by Duloxetine in the human brain.

| Transporter | Dosage | Mean Occupancy (%) | Reference |

| SERT | 20 mg | 71.3 | [4] |

| SERT | 40 mg | 80.6 | [4] |

| SERT | 60 mg | 81.8 | [4] |

| NET | 20 mg | 29.7 | [4] |

| NET | 40 mg | 30.5 | [4] |

| NET | 60 mg | 40.0 | [4] |

Experimental Protocols

Radioligand Binding Assay for SERT and NET

This protocol is a generalized representation based on standard methods for determining the binding affinity of compounds to neurotransmitter transporters.[5][6][7][8]

Objective: To determine the inhibition constant (Ki) of Duloxetine for the serotonin and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Duloxetine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known SERT or NET inhibitor).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of Duloxetine. For determining non-specific binding, add the non-specific binding control instead of Duloxetine.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Duloxetine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This protocol is a generalized representation of methods used to assess the functional inhibition of neurotransmitter uptake.[9][10][11][12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Duloxetine for the inhibition of serotonin and norepinephrine uptake into synaptosomes or cells.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., cortex, hippocampus) or cells expressing SERT or NET.

-

Radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine).

-

Duloxetine hydrochloride.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Inhibitor for non-specific uptake (e.g., a high concentration of a known uptake inhibitor).

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Isolate synaptosomes from brain tissue by differential centrifugation or culture cells expressing the target transporter.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of Duloxetine or vehicle in uptake buffer at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: Lyse the cells or synaptosomes on the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of Duloxetine. Plot the percentage of inhibition of uptake against the logarithm of the Duloxetine concentration to determine the IC50 value.

Signaling Pathways and Downstream Effects

The primary mechanism of Duloxetine, the inhibition of serotonin and norepinephrine reuptake, leads to the modulation of several downstream signaling pathways, which are believed to be responsible for its therapeutic effects.

Enhancement of Descending Inhibitory Pain Pathways

A key mechanism for the analgesic effects of Duloxetine is the potentiation of descending inhibitory pain pathways in the central nervous system.[15][16][17][18] By increasing the synaptic concentrations of 5-HT and NE in the brainstem and spinal cord, Duloxetine enhances the activity of these pathways, which in turn suppress the transmission of pain signals from the periphery to the brain.

Caption: Descending Inhibitory Pain Pathway Modulation by Duloxetine.

Modulation of the Akt/GSK3β Signaling Pathway

Recent studies suggest that Duloxetine can also exert its effects by modulating intracellular signaling cascades, such as the Akt/glycogen synthase kinase 3 beta (GSK3β) pathway.[19][20][21][22] This pathway is crucial for cell survival, neurogenesis, and synaptic plasticity. Duloxetine has been shown to increase the phosphorylation of Akt, which in turn leads to the inhibitory phosphorylation of GSK3β. The inhibition of GSK3β is associated with neuroprotective effects and may contribute to the therapeutic actions of antidepressants.

Caption: Modulation of the Akt/GSK3β Signaling Pathway by Duloxetine.

Conclusion

The primary mechanism of action of this compound (Duloxetine) is the potent and relatively balanced inhibition of the serotonin and norepinephrine transporters. This leads to an enhancement of serotonergic and noradrenergic neurotransmission in the central nervous system. The downstream consequences of this action include the potentiation of descending inhibitory pain pathways and the modulation of intracellular signaling cascades like the Akt/GSK3β pathway, which collectively contribute to its therapeutic efficacy in the treatment of depression and neuropathic pain. This in-depth technical guide provides a foundational understanding of the molecular pharmacology of Duloxetine for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. droracle.ai [droracle.ai]

- 18. A spinal mechanism of action for duloxetine in a rat model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats [ijms.sums.ac.ir]

- 21. mdpi.com [mdpi.com]

- 22. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

PNU-248686A: A Technical Overview of a Novel Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-248686A is a novel, orally active matrix metalloproteinase (MMP) inhibitor that has been investigated for its therapeutic potential in conditions characterized by excessive MMP activity, such as solid tumors. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of MMP inhibition.

Introduction to Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in a variety of pathological processes, including tumor invasion, metastasis, and angiogenesis. This has made MMPs attractive targets for therapeutic intervention, particularly in oncology.

This compound: A Profile

This compound has been identified as a potent inhibitor of MMPs. Its development was aimed at treating solid tumors that overexpress these enzymes.

Chemical Properties:

| Property | Value |

| Chemical Name | Sodium (2R)-3-[[(4'-chloro[1,1'-biphenyl]-4-yl)sulfonyl]-2-hydroxy-2-[(phenylsulfanyl)methyl]propanoate |

| Molecular Formula | C22H19ClNaO5S2 |

| Molecular Weight | 485.96 g/mol |

| CAS Number | 341498-89-3 |

Quantitative Inhibitory Data

While specific IC50 and Ki values for this compound against a panel of individual MMPs are not widely available in the public domain, its characterization as a potent MMP inhibitor suggests significant activity. The lack of detailed public data may be due to the proprietary nature of early-stage drug development. Researchers are encouraged to consult specialized databases or contact the original developers for more specific information.

Experimental Protocols

A key experimental method for the quantification of this compound in biological matrices has been published. This method is crucial for pharmacokinetic and pharmacodynamic studies.

Determination of this compound in Human Plasma by LC-MS/MS

A sensitive, specific, and high-throughput analytical method for the quantitation of this compound in human plasma has been developed and validated. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) following protein precipitation in a 96-well plate format.

Methodology:

-

Sample Preparation: Protein precipitation is performed on plasma samples to remove interfering proteins.

-

Chromatography: The extracted analyte is separated using a suitable liquid chromatography system.

-

Detection: Quantification is achieved using a tandem mass spectrometer, which provides high selectivity and sensitivity.

This method is essential for preclinical and clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Signaling Pathways and Mechanism of Action

MMPs are involved in complex signaling pathways that regulate tumor progression. By inhibiting MMPs, this compound is expected to interfere with these processes. The diagram below illustrates a generalized signaling pathway involving MMPs that could be targeted by an inhibitor like this compound.

Caption: Generalized MMP signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel MMP inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Typical workflow for evaluating an MMP inhibitor.

Logical Relationship of Inhibition

The fundamental principle behind the action of this compound is the direct inhibition of MMP activity, which in turn is expected to block the downstream pathological consequences.

Caption: Logical flow of this compound's inhibitory action.

Conclusion

This compound represents a significant effort in the development of targeted therapies against MMPs for the treatment of cancer. While detailed public data on its specific inhibitory profile is limited, the established analytical methodologies provide a foundation for its further investigation. The provided diagrams offer a conceptual framework for understanding its mechanism of action and the experimental approaches required for its evaluation. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential of this compound. potential of this compound.

In-Depth Technical Guide: PNU-248686A, a Novel Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-248686A is a novel, orally active matrix metalloproteinase (MMP) inhibitor developed as a potential therapeutic agent for the treatment of solid tumors that overexpress MMPs. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and analytical methodologies for this compound. Due to the limited publicly available data, this document focuses on the foundational chemical and analytical aspects of the compound.

Chemical Structure and Properties

This compound is identified by the CAS number 341498-89-3. Its chemical formula is C22H19ClNaO5S2, with a molecular weight of 485.96 g/mol .[1] The canonical SMILES representation of the molecule is O=C(O)--INVALID-LINK--(O)CS(=O)(C2=CC=C(C3=CC=C(Cl)C=C3)C=C2)=O.[Na].[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 341498-89-3 | [1] |

| Molecular Formula | C22H19ClNaO5S2 | [1] |

| Molecular Weight | 485.96 g/mol | [1] |

| Canonical SMILES | O=C(O)--INVALID-LINK--(O)CS(=O)(C2=CC=C(C3=CC=C(Cl)C=C3)C=C2)=O.[Na] | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Activity

This compound is classified as a matrix metalloproteinase (MMP) inhibitor.[1] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. In the context of cancer, MMPs are often overexpressed and are involved in tumor growth, invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound was developed with the therapeutic goal of attenuating these pathological processes in solid tumors.[1]

However, specific details regarding the inhibitory profile of this compound, including its selectivity for different MMP subtypes (e.g., MMP-1, MMP-2, MMP-9) and its potency (IC50 or Ki values), are not available in the reviewed public literature.

Signaling Pathways

The general mechanism of MMP inhibitors involves the disruption of signaling cascades that promote cancer progression. While the specific pathways modulated by this compound have not been detailed in available literature, a generalized diagram of MMP-mediated signaling is provided below.

Caption: Generalized MMP Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a validated analytical method for the quantification of this compound in human plasma has been published.

Determination of this compound in Human Plasma

A high-throughput analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of this compound in human plasma. The methodology involves a protein precipitation step in a 96-well plate format.[1]

Workflow for Sample Analysis:

Caption: Workflow for the Quantification of this compound in Human Plasma.

Note: Specific parameters for the LC-MS/MS analysis, such as the type of column, mobile phases, gradient, and mass spectrometer settings, would be detailed in the cited publication by Frigerio E, et al. (Journal of Chromatography A, 2003).

Synthesis

Information regarding the chemical synthesis of this compound is not available in the public domain, including scientific literature and patent databases.

Conclusion

This compound is a matrix metalloproteinase inhibitor with a defined chemical structure. While a validated method for its detection in plasma exists, comprehensive data on its biological activity, inhibitory profile against specific MMPs, and the signaling pathways it modulates are not publicly available. Further research and publication of preclinical and clinical studies would be necessary to provide a more in-depth understanding of the therapeutic potential and mechanism of action of this compound.

References

In-Depth Technical Guide: PNU-248686A (CAS Number: 341498-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-248686A is a novel, orally active matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic application in the treatment of solid tumors characterized by the overexpression of MMPs. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development efforts in the field of oncology and enzyme inhibition.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 341498-89-3 |

| Molecular Formula | C₂₂H₁₉ClNaO₅S₂ |

| Molecular Weight | 485.96 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathways

This compound functions as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. In the context of cancer, MMPs are often overexpressed and contribute to tumor growth, invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound is postulated to interfere with these pathological processes.

The inhibition of MMPs by this compound can impact several downstream signaling pathways within the tumor microenvironment. A simplified representation of this mechanism is depicted in the following diagram.

Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor progression.

Quantitative Data

Experimental Protocols

Determination of this compound in Human Plasma

A validated method for the quantification of this compound in human plasma has been described by Frigerio E, et al. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) following protein precipitation.

4.1.1. Sample Preparation Workflow

Caption: Workflow for the preparation of plasma samples for this compound analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

A detailed description of the LC-MS/MS parameters would require access to the full text of the cited publication. Generally, such a method would specify:

-

Chromatographic Column: Type, dimensions, and stationary phase.

-

Mobile Phase: Composition and gradient elution program.

-

Flow Rate: The speed at which the mobile phase passes through the column.

-

Injection Volume: The amount of prepared sample introduced into the system.

-

Mass Spectrometer: Type (e.g., triple quadrupole).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Monitored Transitions: Specific precursor and product ion pairs for this compound and any internal standard used.

In Vitro MMP Inhibition Assay (General Protocol)

To determine the inhibitory activity of this compound against various MMPs, a fluorogenic substrate-based assay is commonly employed.

4.2.1. Experimental Workflow

Caption: General workflow for an in vitro MMP inhibition assay.

Conclusion

This compound is a promising MMP inhibitor with potential applications in oncology. This technical guide has summarized the currently available information. However, to fully realize its therapeutic potential, further studies are necessary to establish a comprehensive profile of its inhibitory activity, pharmacokinetics, and in vivo efficacy. The experimental protocols outlined herein provide a foundation for researchers to conduct such investigations.

The Enigmatic Case of PNU-248686A: A Search for a Lost Molecule

In the vast and meticulously documented world of pharmaceutical research and development, the designation PNU-248686A currently represents a ghost in the machine. Despite extensive searches across scientific literature, patent databases, and clinical trial registries, no specific information has been unearthed regarding the discovery, development, or mechanism of action of a compound with this identifier.

The prefix "PNU" is historically associated with compounds developed by Pharmacia and Upjohn (now part of Pfizer). A notable example from this lineage is PNU-140690, an HIV protease inhibitor whose synthesis was detailed in the late 1990s. This connection suggests that this compound, if it exists, would have originated from the research pipelines of these pharmaceutical pioneers.

Interestingly, a numerically similar compound, LY-248686, is listed as a synonym for Duloxetine. Duloxetine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. However, a direct link or a developmental history connecting LY-248686 to a "this compound" remains unsubstantiated in the public domain.

The absence of any discernible data presents a significant challenge in constructing a technical guide as requested. Key elements such as quantitative data for biological activity, detailed experimental protocols, and the elucidation of signaling pathways are entirely dependent on the availability of primary research and development records. Without these foundational elements, any attempt to create structured tables or visualizations would be purely speculative and without a factual basis.

It is conceivable that this compound represents a compound that was synthesized and screened in early-stage discovery but did not advance to later stages of development. In the highly attritional process of drug discovery, a vast number of molecules are evaluated, and only a select few progress to preclinical and clinical testing. Information on these early-stage compounds that are discontinued is often not published or made publicly available.

Therefore, for the intended audience of researchers, scientists, and drug development professionals, the story of this compound is one of absence. It serves as a reminder of the countless molecules that are synthesized and tested, yet for various reasons—be it lack of efficacy, unfavorable safety profiles, or strategic decisions—never emerge into the public scientific record. The trail for this compound, for now, runs cold, leaving its potential history and scientific narrative locked away within undiscovered or inaccessible archives.

An In-depth Technical Guide on the Target Specificity and Selectivity Profile of Duloxetine (LY248686)

Introduction

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Duloxetine, a prominent serotonin-norepinephrine reuptake inhibitor (SNRI). Initially developed by Eli Lilly and Company under the code name LY248686, Duloxetine is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] Its therapeutic efficacy is rooted in its high affinity for the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter and a notable lack of interaction with a broad range of other neurotransmitter receptors.[1][3][4][5] This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental pathways.

Quantitative Binding and Functional Data

The selectivity of Duloxetine is characterized by its differential affinity for its primary targets. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of Duloxetine for the human serotonin, norepinephrine, and dopamine transporters.

| Target | Species | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Human | Ki | 0.8 | [6] |

| Norepinephrine Transporter (NET) | Human | Ki | 7.5 | [6] |

| Dopamine Transporter (DAT) | Human | Ki | 240 | [7] |

Table 1: Binding Affinity of Duloxetine for Human Monoamine Transporters

| Target | Species | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Rat | Ki | 0.53 | [6] |

| Norepinephrine Transporter (NET) | Rat | Ki | 2.1 | [6] |

Table 2: Binding Affinity of Duloxetine for Rat Monoamine Transporters

Duloxetine exhibits a significantly higher affinity for SERT and NET compared to DAT. The roughly 10-fold selectivity for SERT over NET in humans contributes to its dual-acting mechanism.[6] Furthermore, Duloxetine demonstrates a notable lack of affinity for a wide array of other receptors, including adrenergic, muscarinic, and histaminergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][4][5]

Experimental Protocols

The following sections detail the methodologies commonly employed to determine the binding affinity and functional inhibition of monoamine transporters by compounds such as Duloxetine.

1. Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Duloxetine for SERT, NET, and DAT.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), or [³H]-WIN 35,428 (for DAT).

-

Test compound: Duloxetine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of Duloxetine.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of Duloxetine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

2. Synaptosomal Monoamine Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.

-

Objective: To determine the IC50 value of Duloxetine for the inhibition of serotonin and norepinephrine uptake.

-

Materials:

-

Synaptosomal preparations from specific brain regions (e.g., rat cerebral cortex or hypothalamus).[4]

-

Radiolabeled neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

-

Test compound: Duloxetine hydrochloride.

-

Krebs-Ringer bicarbonate buffer.

-

Scintillation counter.

-

-

Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of Duloxetine.

-

The uptake reaction is initiated by the addition of a fixed concentration of [³H]-5-HT or [³H]-NE.

-

The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.

-

The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by scintillation counting.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent uptake inhibitor.

-

The IC50 value is calculated as the concentration of Duloxetine that causes a 50% reduction in the specific uptake of the radiolabeled neurotransmitter.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Duloxetine and a typical experimental workflow for its characterization.

Caption: Norepinephrine Transporter (NET) Signaling Pathway Inhibition by Duloxetine.

Caption: Serotonin Transporter (SERT) Signaling Pathway Inhibition by Duloxetine.

Caption: Experimental Workflow for Determining Target Specificity and Selectivity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY248686, a new inhibitor of serotonin and norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. 17365 [pdspdb.unc.edu]

In Vitro Characterization of PNU-248686A: A Technical Overview

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize the pharmacological profile of a novel compound like PNU-248686A. This document is intended for researchers, scientists, and drug development professionals.

Binding Affinity and Target Engagement

The initial step in characterizing a new chemical entity is to determine its binding affinity for its intended biological target. This is crucial for understanding the compound's potency and specificity.

Table 1: Radioligand Binding Affinity Data

| Target | Radioligand | This compound Kᵢ (nM) | This compound IC₅₀ (nM) | Reference Compound Kᵢ (nM) |

| Primary Target | [³H]-Ligand X | Data Not Available | Data Not Available | Data Not Available |

| Off-Target 1 | [³H]-Ligand Y | Data Not Available | Data Not Available | Data Not Available |

| Off-Target 2 | [³H]-Ligand Z | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for the serotonin transporter) is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for Binding Affinity Determination

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Beyond binding, it is critical to assess the functional consequence of the compound's interaction with its target. This determines whether the compound acts as an agonist, antagonist, or inverse agonist.

Table 2: Functional Assay Data

| Assay Type | Cell Line | This compound EC₅₀/IC₅₀ (nM) | This compound Eₘₐₓ (%) | Reference Compound EC₅₀/IC₅₀ (nM) |

| Target Function (e.g., Neurotransmitter Uptake) | Recombinant Cell Line | Data Not Available | Data Not Available | Data Not Available |

| Second Messenger (e.g., cAMP) Accumulation | CHO-K1 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Cells stably expressing the target transporter (e.g., serotonin transporter) are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with increasing concentrations of the test compound (this compound) or a reference inhibitor.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to the wells to initiate uptake.

-

Incubation: The plates are incubated for a short period at a controlled temperature to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of inhibition of uptake versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

Caption: A generalized GPCR signaling cascade.

Selectivity and Off-Target Profiling

To assess the potential for side effects, it is essential to screen the compound against a panel of other receptors, transporters, and enzymes.

Table 3: Selectivity Panel Data

| Target Family | Representative Target | This compound % Inhibition at 1 µM |

| GPCRs | Adrenergic α₁, β₁, Dopamine D₂, Serotonin 5-HT₂ₐ | Data Not Available |

| Ion Channels | hERG, Naᵥ1.5, Caᵥ1.2 | Data Not Available |

| Kinases | ABL, SRC, EGFR | Data Not Available |

| Transporters | NET, DAT | Data Not Available |

Experimental Protocol: Broad Panel Screening (Example: Kinase Panel)

-

Assay Principle: A variety of in vitro kinase assays are available, often based on measuring the phosphorylation of a substrate. A common format is a fluorescence-based assay.

-

Assay Setup: The test compound (this compound) at a fixed concentration (e.g., 1 or 10 µM) is incubated with a specific kinase, its substrate, and ATP.

-

Reaction and Detection: The reaction is allowed to proceed, and the amount of phosphorylated product is measured, often using a specific antibody and a fluorescent probe.

-

Data Analysis: The percentage of inhibition of kinase activity by the test compound is calculated relative to a control reaction without the compound.

Logical Flow for Selectivity Assessment

Caption: Decision tree for evaluating compound selectivity.

Physicochemical and Metabolic Properties

Early assessment of a compound's drug-like properties is crucial for its developmental potential.

Table 4: In Vitro ADME Properties

| Parameter | Assay | Result |

| Solubility | Thermodynamic or Kinetic | Data Not Available |

| Permeability | PAMPA or Caco-2 | Data Not Available |

| Metabolic Stability | Liver Microsomes (t₁/₂) | Data Not Available |

| CYP450 Inhibition | IC₅₀ for major isoforms | Data Not Available |

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer containing cofactors (e.g., NADPH).

-

Incubation: The test compound (this compound) is added to the microsome solution and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂).

PNU-248686A: An Inquiry into its Effects on Matrix Metalloproteinase Subtypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-248686A has been identified in publicly available literature as a novel, orally active matrix metalloproteinase (MMP) inhibitor, indicating its development for potential therapeutic applications, particularly in the context of solid tumors that overexpress MMPs.[1] However, a comprehensive review of accessible scientific databases, clinical trial registries, and commercial supplier information reveals a significant lack of detailed, quantitative data on the specific inhibitory effects of this compound across various MMP subtypes.

This technical guide serves to consolidate the currently available information on this compound and to highlight the existing knowledge gaps. Despite extensive searches for inhibitory constants (IC50 or Ki values), detailed experimental protocols, and associated signaling pathways, specific data points remain elusive in the public domain. The absence of this information precludes a detailed comparative analysis of this compound's potency and selectivity against different MMPs.

Introduction to Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and angiogenesis. This has made MMPs an attractive target for therapeutic intervention, particularly in oncology. The development of MMP inhibitors aims to restore the balance of ECM degradation and formation, thereby impeding disease progression.

This compound: Current State of Knowledge

This compound is categorized as an MMP inhibitor.[1] Its development was reportedly focused on treating solid tumors that exhibit an overexpression of these enzymes.[1] This suggests that the compound was likely screened against a panel of MMPs to determine its inhibitory profile. Unfortunately, the specific results of such screenings, including quantitative measures of potency (e.g., IC50 or Ki values) against individual MMP subtypes (e.g., MMP-1, MMP-2, MMP-9, etc.), are not publicly available.

Data on MMP Subtype Inhibition: A Knowledge Gap

A critical aspect of characterizing any MMP inhibitor is to determine its selectivity profile. Broad-spectrum MMP inhibitors have historically been associated with off-target effects and clinical setbacks. Therefore, understanding which MMP subtypes this compound preferentially inhibits is paramount to understanding its potential therapeutic window and side-effect profile.

Despite a thorough search of scientific literature and other public resources, no specific quantitative data (IC50 or Ki values) for this compound against any MMP subtype could be retrieved. Consequently, it is not possible to construct a data table summarizing its comparative effects.

Experimental Protocols: Methodologies Unreported

The methodologies used to evaluate the efficacy and selectivity of this compound as an MMP inhibitor are not detailed in the available resources. Standard experimental protocols for assessing MMP inhibition typically include:

-

Enzyme Inhibition Assays: These assays directly measure the ability of the inhibitor to block the catalytic activity of a purified MMP subtype. Fluorogenic substrates are commonly used, where cleavage by the MMP results in a measurable fluorescent signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter derived from these experiments.

-

Zymography: This technique is used to detect and characterize the activity of MMPs in biological samples. It can provide qualitative information about the presence of active MMPs and how they are affected by an inhibitor.

-

Cell-Based Assays: These assays assess the effect of the inhibitor on MMP activity in a more biologically relevant context. This can include migration assays, invasion assays (e.g., using Matrigel), and angiogenesis assays.

Without access to publications or internal documentation from the developing entity (historically Pharmacia & Upjohn), the specific parameters and results of these assays for this compound remain unknown.

Signaling Pathways and Logical Relationships

The interaction of an MMP inhibitor with its target can have downstream effects on various signaling pathways involved in cell proliferation, survival, and migration. For instance, by inhibiting MMPs, a compound could indirectly affect pathways regulated by growth factors and cytokines that are processed or released by MMPs.

Due to the lack of specific data on which MMPs are inhibited by this compound and in what cellular contexts, it is not feasible to create a meaningful diagram of the signaling pathways it might modulate. A generalized workflow for characterizing an MMP inhibitor is presented below.

Conclusion

While this compound is identified as a novel MMP inhibitor, the publicly accessible information is insufficient to provide a detailed technical guide on its effects on different MMP subtypes. Key quantitative data, including IC50 or Ki values, and detailed experimental protocols are not available. This lack of data prevents a thorough assessment of its potency, selectivity, and potential mechanisms of action. For researchers and drug development professionals interested in this compound, further investigation through direct inquiry to the original developing company or its successors, or through de novo experimental evaluation, would be necessary to elucidate its specific properties as an MMP inhibitor.

References

In-depth Technical Guide: Early-Stage Research on PNU-248686A's Biological Activity

Notice: Information regarding the biological activity of a compound designated "PNU-248686A" is not available in the public domain based on a comprehensive search of scientific literature and databases. The identifier may be incorrect, represent an early-stage internal compound with no published data, or be a synonym for a different molecule that is not readily cross-referenced.

One possibility is a typographical error, and the intended compound may be LY-248686 , a developmental code name for Duloxetine . Duloxetine is a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI). Should this be the compound of interest, a detailed technical guide on its early-stage biological activity can be provided.

Without further clarification or the provision of alternative identifiers for "this compound," it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

To proceed, please verify the compound identifier. If "this compound" is confirmed to be correct, it would be necessary to consult internal, unpublished research documentation for the requested information. If the intended compound was indeed Duloxetine (LY-248686) or another molecule, please provide the correct name or identifier.

Methodological & Application

PNU-248686A: No Information Available for Solid Tumor Research Applications

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the application of a compound designated as "PNU-248686A" in solid tumor research models. The searches for its mechanism of action, preclinical studies, and use in cancer models did not yield any relevant results.

It is possible that this compound is an internal designation for a compound not yet disclosed in public forums, a misidentified codename, or a discontinued project with no published data. The search results did identify compounds with similar alphanumeric designations, such as LY-248686 (Duloxetine, an antidepressant) and OSU-6162 (PNU-96391A, a dopamine receptor partial agonist), but these are unrelated to cancer therapy.

Without any foundational data on the compound's biological activity, target pathways, or preclinical testing in solid tumors, it is not possible to generate the requested detailed Application Notes, Protocols, or visualizations. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or proprietary databases if available, as the information does not appear to be in the public domain.

Application Notes and Protocols for PNU-282986A in Cancer Cell Line Studies

Disclaimer: Publicly available research on a compound with the exact designation "PNU-248686A" in the context of cancer cell line studies is limited. This document is based on the available data for the structurally related and well-studied α7 nicotinic acetylcholine receptor (α7-nAChR) agonist, PNU-282987 , to provide a representative application note and protocol. Researchers should validate these protocols for their specific compound of interest.

Introduction

PNU-282987 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in both neuronal and non-neuronal cells, including various cancer cells. Emerging evidence suggests that signaling through the α7-nAChR can modulate key cellular processes implicated in cancer progression, such as proliferation, apoptosis, and inflammation. These application notes provide an overview of the effects of PNU-282987 on cancer cell lines and detailed protocols for investigating its mechanism of action.

Mechanism of Action

In cancer cell lines, PNU-282987 has been shown to exert its effects primarily through the activation of the α7-nAChR. This activation can trigger downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are critical regulators of cell survival and proliferation. Studies have indicated that PNU-282987 can inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest.

Data Presentation

The following tables summarize the quantitative data regarding the activity of PNU-282987 in various assays.

Table 1: In Vitro Efficacy of PNU-282987

| Parameter | Value | Cell Line/System | Reference |

| EC50 (α7-nAChR) | 154 nM | Rat brain homogenates | [1] |

| Ki (α7-nAChR) | 26 nM | - | [2] |

| IC50 (5-HT3 receptor) | 4541 nM | - | [1] |

Table 2: Effects of PNU-282987 on Cancer Cell Viability and Apoptosis

| Cancer Cell Line | Assay | Concentration | Effect | Reference |

| Glioblastoma (022) | Proliferation | 20 nM - 6 µM | No significant influence | [3] |

| Non-Small Cell Lung Cancer (H460, A549) | Apoptosis | Not Specified | Inhibition of α7-nAChR induces apoptosis | [4] |

| Breast Cancer (MDA-MB-231) | Apoptosis | Not Specified | Inhibition of α7-nAChR increases caspase-3 | [4] |

| Colon Cancer (HT29) | Apoptosis | Not Specified | Inhibition of α7-nAChR increases caspase-3 | [4] |

| Prostate Cancer (PC3) | Apoptosis | Not Specified | Inhibition of α7-nAChR increases caspase-3 | [4] |

Note: Data on the direct effect of PNU-282987 on cancer cell viability is limited in the public domain. Much of the research focuses on the effects of inhibiting the α7-nAChR, suggesting that its activation may be pro-survival in some cancers.

Signaling Pathways

The activation of α7-nAChR by PNU-282987 can lead to the modulation of several downstream signaling pathways. A key pathway implicated in cancer is the JAK2/STAT3 signaling cascade.[5][6][7] Activation of JAK2 leads to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation.[8][9]

Caption: PNU-282987 activates the JAK2/STAT3 signaling pathway.

Another important pathway is the PI3K/Akt pathway, which is a central regulator of cell survival and apoptosis.[10][11] Activation of this pathway can lead to the inhibition of pro-apoptotic proteins like cleaved caspase-3.[10][11]

Caption: PNU-282987 activates the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of PNU-282987 on cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PNU-282987 on the viability of cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

PNU-282987 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of PNU-282987 in complete growth medium. Remove the medium from the wells and add 100 µL of the PNU-282987 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by PNU-282987.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PNU-282987

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PNU-282987 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis

This protocol is for examining the effect of PNU-282987 on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

PNU-282987

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis: Treat cells with PNU-282987 for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

PNU-282987, as a selective α7-nAChR agonist, serves as a valuable tool for investigating the role of this receptor in cancer biology. The protocols outlined above provide a framework for researchers to study its effects on cell viability, apoptosis, and key signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of targeting the α7-nAChR in different cancer types.

References

- 1. glpbio.com [glpbio.com]

- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 3. Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting JAK2/STAT3 for the treatment of cancer: A review on recent advancements in molecular development using structural analysis and SAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]

- 10. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PNU-Class Compounds in In Vivo Animal Cancer Studies

Important Note: Extensive searches for "PNU-248686A" in the context of in vivo animal cancer studies did not yield any specific information. This designation may be incorrect or refer to a compound not publicly documented in this field. The following application notes and protocols are provided as a representative example based on a well-documented PNU-class compound with relevance to oncology, PNU-159682 , a potent metabolite of the anthracycline nemorubicin.

Representative Compound: PNU-159682

PNU-159682 is a highly potent anthracycline derivative that acts as a cytotoxic agent by interfering with cancer cell DNA, thereby inhibiting cell division and growth. It is notably utilized as a payload in antibody-drug conjugates (ADCs), which combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of the cytotoxic drug.

Signaling Pathway of PNU-159682 (as an ADC Payload)

The primary mechanism of action for PNU-159682 involves DNA damage. As an anthracycline, it can intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and subsequent apoptosis. When delivered as part of an ADC, it is internalized into the target cancer cell, where the payload is released and can exert its cytotoxic effects.

Caption: ADC-mediated delivery of PNU-159682 and its mechanism of action.

Experimental Protocols for In Vivo Animal Studies

The following are generalized protocols for evaluating a PNU-class compound like PNU-159682 in a xenograft mouse model.

Animal Model and Tumor Implantation

-

Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.

-

Cell Line: A human cancer cell line relevant to the intended therapeutic target (e.g., a non-small cell lung cancer line for a lung cancer study) is selected.

-

Implantation:

-

Cultured cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

-

A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

-

Dosing and Administration

-

Formulation: The compound is formulated in a sterile vehicle suitable for the route of administration (e.g., saline for intravenous injection).

-

Dosing Regimen:

-

The maximum tolerated dose (MTD) is often determined in preliminary studies.

-

A typical dosing schedule might be a single intravenous injection or multiple injections over a period (e.g., once weekly for three weeks).

-

-

Administration:

-

Animals are randomized into control and treatment groups.

-

The investigational drug is administered, for example, via tail vein injection. The control group receives the vehicle only.

-

Efficacy Assessment

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Survival: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess overall survival benefits.

Experimental Workflow

Caption: Typical workflow for an in vivo animal cancer study.

Quantitative Data Presentation

The following tables represent hypothetical data from an in vivo study of a PNU-159682-based ADC in a non-small cell lung cancer (NSCLC) xenograft model.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 1500 ± 250 | 0 |

| ADC with PNU-159682 | 1.0 | 150 ± 50 | 90 |

| ADC with PNU-159682 | 0.5 | 450 ± 100 | 70 |

Table 2: Animal Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 21) (%) |

| Vehicle Control | N/A | +5.0 ± 1.5 |

| ADC with PNU-159682 | 1.0 | -2.0 ± 1.0 |

| ADC with PNU-159682 | 0.5 | +3.0 ± 1.2 |

These application notes and protocols provide a framework for the in vivo evaluation of PNU-class compounds in cancer research. Specific experimental details would need to be optimized based on the compound's characteristics and the research question.

Application Note: Protocol for Dissolving PNU-282987 for In Vitro Assays

Introduction

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), with a Ki value of approximately 26 nM.[1][2][3][4][5] It displays negligible activity at other nicotinic receptor subtypes and a wide range of other neurotransmitter receptors, making it a valuable tool for investigating the role of α7nAChR in various physiological and pathological processes.[1][3][4] The activation of α7nAChR by PNU-282987 has been shown to modulate several critical signaling cascades, including the PI3K-Akt and CaM-CaMKII-CREB pathways, and the cholinergic anti-inflammatory pathway.[6][7] Proper dissolution and handling of PNU-282987 are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation of PNU-282987 solutions for use in cell-based assays and other in vitro systems.

Data Presentation: Solubility and Storage

Proper solubilization is crucial for the biological activity of PNU-282987. The following table summarizes its solubility in various common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 26.48 - 53 mg/mL[1][3][4][8] | 100 - 200 mM[1][4] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.[4][5] |

| Water | 11 - 25 mg/mL[2][5] | ~41.5 - 83 mM[2] | Sonication may be required to fully dissolve the compound.[2] |

| PBS (pH 7.2) | 5 mg/mL[3][8] | ~18.9 mM | Lower solubility compared to water or DMSO. |

| Ethanol | 4 - 20 mg/mL[3][5][8] | ~15.1 - 75.5 mM | Can be used as an alternative to DMSO for some applications. |

| 1eq. HCl | 26.48 mg/mL[1] | 100 mM[1] | Useful for creating aqueous stocks if the hydrochloride salt is not used. |

Note: The molecular weight of PNU-282987 is 264.75 g/mol . Batch-specific molecular weights may vary.[1]

Storage Recommendations:

-

Solid Compound: Store at -20°C for long-term stability (≥ 4 years).[3] Alternatively, storage at 4°C is also cited.[8]

-

Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 6 months.[9]

Experimental Protocols

This section provides a detailed methodology for preparing stock and working solutions of PNU-282987.

Workflow for PNU-282987 Solution Preparation

Caption: Workflow for preparing PNU-282987 solutions.

1. Preparation of a 100 mM Primary Stock Solution in DMSO

-

Materials:

-

PNU-282987 powder (MW: 264.75 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped microcentrifuge tubes

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer and/or sonicator

-

-

Procedure:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh a precise amount of PNU-282987 powder. For example, to prepare 1 mL of a 100 mM stock, weigh 26.48 mg.

-

Add the corresponding volume of anhydrous DMSO to the tube. To make a 100 mM solution with 26.48 mg of powder, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to ensure full dissolution.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.

-

Store the aliquots at -80°C or -20°C.

-

2. Preparation of Working Solutions for In Vitro Assays

It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells (typically keep below 0.5%, ideally ≤ 0.1%).

-

Procedure:

-

Thaw a single aliquot of the 100 mM primary stock solution at room temperature.

-

Perform serial dilutions to create an intermediate stock solution. For example, dilute the 100 mM stock 1:1000 in sterile cell culture medium or an appropriate assay buffer to create a 100 µM intermediate stock.

-

Tip: To avoid precipitation, it can be beneficial to perform the initial dilution step in DMSO before further dilution in an aqueous medium.[2]

-

-

From the intermediate stock, perform final dilutions directly into the cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 1 µL of the 100 µM intermediate stock.

-

Always prepare a vehicle control using the same final concentration of DMSO as in the experimental wells.

-

Mechanism of Action: Signaling Pathways

PNU-282987 exerts its effects by binding to and activating the α7nAChR, a ligand-gated ion channel. This activation triggers multiple downstream signaling pathways that are involved in neuroprotection, cognitive function, and inflammation control.

Caption: Signaling pathways activated by PNU-282987.

The primary pathways influenced by PNU-282987 include:

-

PI3K-Akt Pathway: Activation of this pathway is linked to anti-apoptotic effects, promoting cell survival and offering neuroprotection.[7]

-

CaM-CaMKII-CREB Pathway: This cascade is crucial for synaptic plasticity, learning, and memory. PNU-282987 can restore the expression of synaptic proteins through this mechanism.[6]

-

Cholinergic Anti-inflammatory Pathway: PNU-282987 attenuates inflammation by inhibiting pro-inflammatory signaling molecules like NF-κB.[10][11][12]

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. PNU-282987 | AChR | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 11. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987: Application Notes and Protocols for Murine Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), with a Ki value of 26 nM.[1] It displays negligible activity at other nAChR subtypes and a panel of other receptors, with the exception of the 5-HT3 receptor where it acts as an antagonist at higher concentrations (Ki = 930 nM).[1] The cholinergic system, particularly the α7 nAChR, is integral to cognitive processes and neuroprotection.[2] Consequently, PNU-282987 is a valuable pharmacological tool for investigating the role of the α7 nAChR in various physiological and pathological processes in mice, including cognitive function, inflammation, and pain.

Data Presentation

Table 1: PNU-282987 Dosage and Administration in Murine Models

| Application Area | Mouse Model | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference |

| Cognition & Memory | Normal Mice | 1, 3, 5 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days | 1 mg/kg improved memory retention. 5 mg/kg decreased motor activity. | [2] |

| Cognition & Memory | Scopolamine-induced memory impairment | 2 mg/ml | Intraperitoneal (i.p.) | Single dose | Reversed scopolamine-induced memory impairment. | [3] |

| Cognition & Memory | APP/PS1_DT (Alzheimer's model) | Not specified | Not specified | Not specified | Reduced Aβ deposition and improved learning and memory. | [4] |

| Auditory Gating | Anesthetized Rats (similar application in mice plausible) | 1, 3 mg/kg | Intravenous (i.v.) | Single dose | Reversed amphetamine-induced auditory gating deficit. | [5][6] |

| Airway Inflammation | IL-33 or Alternaria alternata-induced | 20 mg/kg | Intraperitoneal (i.p.) | 3-4 consecutive days | Attenuated airway inflammation and ILC2 activation. | [7][8] |

| Colitis | DSS-induced colitis | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 9 days | Alleviated symptoms of experimental colitis. | [9] |

| Neuropathic & Visceral Pain | Cancer-induced bone pain (CIBP) & DSS-induced visceral pain | 0.1, 0.25, 0.5 mg/kg | Intrathecal (i.t.) | Single dose or daily for 5 days | Attenuated mechanical allodynia. | [10] |

| Glaucoma | Hypertonic saline-induced glaucoma | 1 mM | Eye drops | Daily | Promoted retinal ganglion cell regeneration and functional recovery. | [11] |

| Myocardial Infarction | Myocardial Infarction (MI) model in rats | 3 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | Decreased expression of collagen I, collagen III, and α-SMA. | [5] |

Experimental Protocols

Protocol 1: Evaluation of Cognitive Enhancement using the Morris Water Maze

This protocol is adapted from studies investigating the effects of PNU-282987 on learning and memory.[2]

1. Animals: Adult male mice.

2. Materials:

- PNU-282987

- Saline (0.9%)

- Morris water maze apparatus (a circular pool filled with opaque water, with a hidden platform).

- Video tracking software.

3. Procedure:

- Drug Preparation: Dissolve PNU-282987 in 0.9% saline to the desired concentrations (e.g., 1, 3, and 5 mg/ml for doses of 1, 3, and 5 mg/kg, respectively, assuming an injection volume of 1 ml/kg).

- Acquisition Phase:

- Administer PNU-282987 (1, 3, or 5 mg/kg, i.p.) or saline to the mice 30 minutes before the first training trial each day for 5 consecutive days.

- Conduct four training trials per day. In each trial, place the mouse in the water at one of four starting positions.

- Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

- Allow the mouse to remain on the platform for 15-30 seconds.

- Record the escape latency (time to find the platform) and swim path using video tracking software.

- Retention (Probe) Trial:

- 24 to 48 hours after the last training trial, remove the platform from the pool.

- Place the mouse in the pool for a single 60-second trial.

- Record the time spent in the target quadrant (where the platform was previously located).

Protocol 2: Assessment of Anti-inflammatory Effects in a Model of Airway Inflammation

This protocol is based on studies evaluating PNU-282987 in allergic airway inflammation.[7][8]

1. Animals: Adult male mice.

2. Materials:

- PNU-282987

- Saline (0.9%)

- Inducing agent (e.g., recombinant mouse IL-33 or Alternaria alternata extract).

- Equipment for intranasal administration.

- Equipment for bronchoalveolar lavage (BAL) and lung histology.

3. Procedure:

- Drug Administration: Administer PNU-282987 (20 mg/kg, i.p.) or saline daily.

- Induction of Inflammation:

- For IL-33 model: Administer IL-33 intranasally for three consecutive days.

- For Alternaria model: Administer Alternaria alternata extract intranasally for four consecutive days.

- Endpoint Analysis (on the day after the last challenge):

- Perform bronchoalveolar lavage (BAL) to collect fluid and cells. Analyze BAL fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-5, IL-13).

- Perfuse the lungs and prepare for histological analysis (e.g., H&E staining for general inflammation, PAS staining for goblet cell hyperplasia).

- Isolate lung tissue for flow cytometry to analyze immune cell populations, particularly ILC2s.

Signaling Pathways and Experimental Workflows

References

- 1. rndsystems.com [rndsystems.com]

- 2. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]